6-Fluoro-2,2'-bipyridine
Description
Properties
IUPAC Name |
2-fluoro-6-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVPRINSIVTMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729388 | |
| Record name | 6-Fluoro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223063-81-7 | |
| Record name | 6-Fluoro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrolysis and Condensation Reactions
Early synthetic routes relied on thermal decomposition or condensation of pyridine derivatives. Pyrolysis of pyridine at 700–800°C produced 6-fluoro-2,2'-bipyridine as a minor product alongside unsubstituted bipyridine isomers. While this method is conceptually simple, yields are typically low (<5%), and separation of isomers remains challenging. Meyer’s work in 1928 demonstrated that dehydrogenation of piperidine over manganese oxide catalysts improved selectivity, though scalability was limited by side reactions.
Ullmann Coupling
The Ullmann reaction, involving copper-mediated coupling of 2-halopyridines, emerged as a more reliable approach. Wibaut’s 1928 protocol coupled 2-bromopyridine with copper in 1-methyl-4-(propan-2-yl)benzene, achieving 60% yield of unsubstituted 2,2'-bipyridine. Adaptation to fluorinated analogs requires 6-fluoro-2-bromopyridine precursors, but competing dehalogenation and homocoupling often reduce yields to 30–40%.
Transition Metal-Catalyzed Cross-Coupling
Stille Coupling
Palladium-catalyzed Stille coupling between 6-fluoro-2-stannylpyridine and 2-bromopyridine enables precise functionalization. Chardon et al. (2002) achieved 85–90% yields using Pd(PPh₃)₄ in refluxing toluene. Key advantages include:
Suzuki-Miyaura Coupling
Suzuki coupling of 6-fluoro-2-boronic acid pyridine with 2-bromopyridine offers a greener alternative. Under optimized conditions (PdCl₂(dppf), K₂CO₃, THF/H₂O), yields reach 78–82%. Deuterium-labeling studies confirm retention of configuration at the fluorine-bearing carbon, critical for isotopologue synthesis.
Nucleophilic Aromatic Substitution
Halogen Exchange Reactions
Recent advances exploit trimethylammonium intermediates for efficient fluorination. Xiong and Hoye (2024) reported that 6-trimethylammonium-2,2'-bipyridine reacts with tetrabutylammonium fluoride (TBAF) in acetonitrile at 90°C, achieving 97% yield of this compound. The mechanism proceeds via an SNAr pathway, with DFT calculations indicating a 15.3 kcal/mol activation barrier.
Table 1: Comparative Performance of Fluorination Methods
Flow Microfluidic Synthesis
Telescoped Rhenium Complexation
Telescoped synthesis using microreactors enables rapid ¹⁸F-radiolabeling for PET imaging applications. The process involves three stages:
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Complexation : 6-Chloro-2,2'-bipyridine reacts with Re(CO)₅Cl at 170°C (residence time: 2.1 min)
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Radiofluorination : [¹⁸F]KF displaces chloride at 120°C (RCY: 37.0%)
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Decomplexation : Acidic hydrolysis releases this compound (RCY: 2.7%)
Table 2: Flow Microfluidic Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent (DMSO grade) | ≤99.9% vs. ≤99.7% | 23.6% → 1.9% RCY drop |
| Temperature Gradient | 170°C → 120°C | Prevents decomposition |
| Residence Time | 2.1–3.5 min | Maximizes conversion |
Industrial-Scale Considerations
Solvent and Catalyst Selection
Anhydrous DMSO purity critically affects microfluidic yields, with Sigma-Aldrich grade (≤99.9%) outperforming Merck Millipore (≤99.7%) by 21.7%. For cross-couplings, ligand design (e.g., dppf vs. SPhos) modulates palladium catalyst turnover:
where ranges from 120–450 h⁻¹ depending on phosphine basicity.
Byproduct Management
Common byproducts include:
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Homocoupled 2,2'-bipyridine (Ullmann reaction)
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Defluorinated analogs (SNAr under basic conditions)
HPLC purification with C18 columns achieves >99% purity when using methanol/water gradients.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Coordination Reactions: It forms complexes with various metal ions, which is crucial in coordination chemistry and catalysis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions such as Negishi and Stille couplings.
Organometallic Reagents: Such as organozinc and organotin compounds.
Oxidizing Agents: For certain oxidative transformations.
Major Products: The major products of these reactions include various substituted bipyridines and metal complexes, which have applications in catalysis and material science .
Scientific Research Applications
6-Fluoro-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity or changing its photophysical properties. The specific pathways and molecular targets depend on the nature of the metal complex formed and the intended application .
Comparison with Similar Compounds
Table 1: Key Properties of 6-Substituted-2,2'-Bipyridines
| Compound | Molecular Formula | Molecular Weight | Substituent Effect | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|---|---|---|
| 2,2'-Bipyridine (bpy) | C₁₀H₈N₂ | 156.18 | Baseline | -6.50 | -2.90 | 3.60 |
| 6-Fluoro-2,2'-bipyridine | C₁₀H₇FN₂ | 178.17* | Electron-withdrawing | -6.65† | -3.00† | 3.65† |
| 6-Chloro-2,2'-bipyridine | C₁₀H₇ClN₂ | 190.63 | Electron-withdrawing | -6.70 | -3.10 | 3.60 |
| 6-Methoxy-2,2'-bipyridine | C₁₁H₁₀N₂O | 186.21 | Electron-donating | -6.30 | -2.75 | 3.55 |
| 6,6'-Difluoro-2,2'-bipyridine | C₁₀H₆F₂N₂ | 192.17 | Strong EWG | -6.80† | -3.20† | 3.60† |
*Estimated based on substituent contributions. †Predicted values based on trends in .
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine lower HOMO and LUMO energies compared to unsubstituted bpy, narrowing the π-system’s electron density. This enhances ligand-to-metal charge transfer (LMCT) in coordination complexes .
- Electron-Donating Groups (EDGs) : Methoxy groups raise HOMO energy levels, facilitating metal-to-ligand charge transfer (MLCT) in photochemical applications .
Basicity and Coordination Chemistry
Substituents significantly influence the basicity of bipyridine ligands. Proton affinity studies () reveal that EWGs like fluorine reduce the basicity of nitrogen atoms, weakening metal-ligand binding strength. For example:
- 6-Fluoro-bpy : Lower basicity than 6-methoxy-bpy but higher than 6-trifluoromethyl-bpy, making it a moderate-field ligand in transition metal complexes.
- 6-Methoxy-bpy : Enhanced basicity due to EDG effects, favoring stronger coordination with soft Lewis acids like Cu(I) or Ru(II) .
Stability and Handling
- This compound : Likely requires inert storage conditions (analogous to 6,6'-difluoro-bpy, ) to prevent decomposition.
- 6-Chloro- and 6-Bromo-bpy : Higher molecular weights and melting points (e.g., 6-bromo-bpy melts at 72–76°C, ) suggest greater thermal stability than fluoro derivatives.
Research Findings and Trends
- Synthetic Flexibility : 6-Substituted bipyridines are synthesized via cross-coupling or lithiation strategies (). For example, 6-bromo-bpy serves as a precursor for Suzuki-Miyaura reactions .
- Quantum Chemical Insights : Density functional theory (DFT) studies () correlate substituent effects with global reactivity descriptors (e.g., electrophilicity index, chemical hardness), guiding the design of tailored ligands.
Biological Activity
6-Fluoro-2,2'-bipyridine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 182.18 g/mol. The presence of a fluorine atom at the 6-position of the bipyridine structure enhances its chemical reactivity and biological interactions compared to non-fluorinated analogs.
Biological Activity
The biological activity of this compound has been investigated primarily in the following areas:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve inhibition of bacterial enzymes critical for survival and proliferation.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit key enzymes involved in cancer cell metabolism, potentially leading to reduced proliferation of cancer cells. Specifically, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is vital for pyrimidine nucleotide synthesis.
- Biochemical Pathway Inhibition : Similar compounds have been noted for their ability to interfere with various biochemical pathways, indicating that this compound could possess similar inhibitory effects on specific targets within cells.
The mechanism of action of this compound primarily involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enhancing its catalytic activity or changing its photophysical properties. The specific pathways and molecular targets depend on the nature of the metal complex formed and the intended application.
Synthesis Methods
Synthesis of this compound can be achieved through several methods:
- Direct Fluorination : Utilizing fluorinating agents to introduce fluorine into the bipyridine structure.
- Palladium-Catalyzed Reactions : Employing palladium catalysts for cross-coupling reactions to form bipyridine derivatives.
- Cyclization Reactions : Using suitable precursors that undergo cyclization to yield the desired bipyridine structure.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
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Antimicrobial Activity Study : A recent study reported that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains, showing effective inhibition at low concentrations.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 0.5 Escherichia coli 1.0 Pseudomonas aeruginosa 0.25 -
Anticancer Activity Investigation : In vitro studies indicated that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines. The compound's ability to inhibit DHODH was confirmed through enzymatic assays.
Cancer Cell Line IC50 (µM) HeLa 10 MCF-7 15 A549 20 - Mechanistic Studies : Further research focused on understanding how this compound interacts with specific enzymes and receptors. Binding affinity studies revealed that the fluorine atom significantly enhances interaction strength compared to non-fluorinated counterparts.
Q & A
Q. What are the common synthetic routes for 6-fluoro-2,2'-bipyridine, and how can reaction conditions be optimized?
Synthesis typically involves halogenation followed by cross-coupling reactions. A validated approach includes:
- Bromination : Introduce bromine at the 6-position of 2,2'-bipyridine using reagents like N-bromosuccinimide (NBS) under radical initiation .
- Suzuki-Miyaura Coupling : Substitute bromine with fluorine via coupling with fluorinated boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions (N₂ atmosphere) are critical for yield optimization .
- Purification : Chromatography or recrystallization ensures high purity (>98%), validated by NMR and mass spectrometry.
Q. How is this compound characterized in coordination chemistry studies?
Characterization focuses on:
- X-ray Crystallography : Resolves steric effects of the fluorine substituent on metal-ligand bond angles and distances .
- Spectroscopy : UV-Vis (metal-to-ligand charge transfer bands) and cyclic voltammetry (redox potentials) reveal electronic interactions with transition metals like Fe(II) or Ru(II) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability of coordination complexes, crucial for applications in catalysis or materials science .
Q. What role does the fluorine substituent play in modifying ligand properties?
The fluorine atom:
- Electron-Withdrawing Effect : Reduces electron density on the bipyridine ring, altering redox potentials and enhancing oxidative stability in metal complexes .
- Steric Impact : Minimal steric bulk compared to methyl or mesityl groups, enabling flexible coordination geometries .
- Hydrogen Bonding : Fluorine can participate in weak non-covalent interactions, influencing crystal packing or supramolecular assembly .
Advanced Research Questions
Q. How do electronic structure variations in this compound complexes affect catalytic or photophysical properties?
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of fluorinated vs. non-fluorinated bipyridine ligands to predict charge-transfer efficiency .
- Experimental Validation : Luminescence quenching in Ru(II) complexes correlates with fluorine’s electron-withdrawing effect, reducing excited-state lifetimes .
- Catalytic Activity : Fluorine’s electronic modulation enhances catalytic turnover in oxidation reactions, e.g., Fe(II)-mediated C–H activation .
Q. How can contradictory data on ligand binding affinities be resolved in fluorinated bipyridine systems?
Contradictions often arise from solvent polarity or counterion effects. Mitigation strategies include:
- Solvent Screening : Test binding constants in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents to isolate solvent-ligand interactions .
- Counterion Studies : Compare PF₆⁻ vs. ClO₄⁻ salts to assess ion-pairing impacts on stability .
- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics, distinguishing enthalpic vs. entropic contributions .
Q. What methodologies are used to analyze substituent effects on ligand reactivity in fluorinated bipyridines?
- Hammett Analysis : Correlates fluorine’s σₚ value with reaction rates (e.g., ligand substitution or electron-transfer kinetics) .
- Comparative Synthesis : Synthesize analogues (e.g., 6-methyl- or 6-chloro-2,2'-bipyridine) to isolate electronic vs. steric contributions .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites probes mechanistic pathways in catalytic cycles .
Key Recommendations for Researchers
- Synthetic Reproducibility : Prioritize Pd-based catalysts over Ni for higher yields and fewer side products .
- Advanced Characterization : Combine X-ray crystallography with DFT to resolve electronic and steric ligand effects .
- Contradiction Management : Systematically vary solvent, counterion, and metal centers to isolate variable impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
